5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole
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Overview
Description
5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound characterized by the presence of an oxirane (epoxide) ring, a phenoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-(oxiran-2-ylmethoxy)benzyl alcohol with 5-methyl-1,2-oxazole-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive functional groups
Mechanism of Action
The mechanism of action of 5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenoxy and oxazole rings contribute to the compound’s stability and specificity in targeting certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(oxiran-2-ylmethoxy)-3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane
- 2-[[3,5-bis(oxiran-2-yl-methoxy)-phenoxy]-methyl]-oxirane
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
Uniqueness
5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90288-61-2 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-methyl-3-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole |
InChI |
InChI=1S/C14H15NO4/c1-10-6-11(15-19-10)7-17-13-4-2-3-5-14(13)18-9-12-8-16-12/h2-6,12H,7-9H2,1H3 |
InChI Key |
FDOYBZTUIWVBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COC2=CC=CC=C2OCC3CO3 |
Origin of Product |
United States |
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